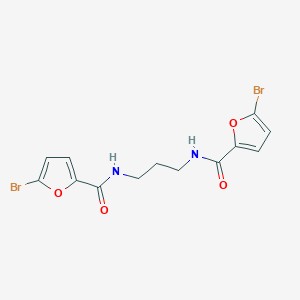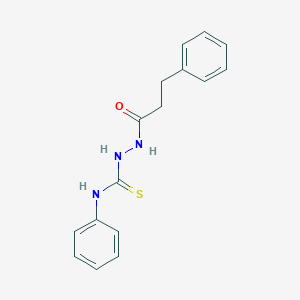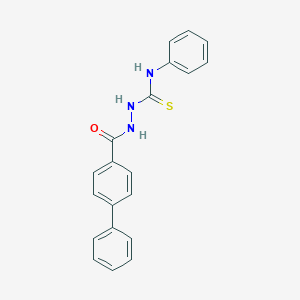
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is an organic compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide core with substituents that include a 4-methylphenyl group and a 4-nitrophenyl group, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methylphenylhydrazinecarbothioamide with 4-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-aminoacetophenone derivatives.
Reduction: Corresponding hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Aplicaciones Científicas De Investigación
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide core can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by participating in electron transfer reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N-(4-methylphenyl)-2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbothioamide
- (2E)-N-(4-methylphenyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide
Uniqueness
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is unique due to the presence of both a nitrophenyl and a methylphenyl group, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C16H16N4O2S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-[(E)-1-(4-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C16H16N4O2S/c1-11-3-7-14(8-4-11)17-16(23)19-18-12(2)13-5-9-15(10-6-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+ |
Clave InChI |
KCRSEZXSWSYFAT-LDADJPATSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)

![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)


![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)
![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)
![Propyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323768.png)
![Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323769.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)

